![molecular formula C12H18N2OS B5801132 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine is a chemical compound that has been of significant interest in scientific research. It is a morpholine derivative with a carbonothioyl group attached to the 1,2,5-trimethyl-1H-pyrrol-3-yl ring. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Wirkmechanismus
The mechanism of action of 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine is not fully understood. However, studies have suggested that the compound may act by inhibiting the growth of microorganisms or cancer cells. It may also induce cell death through various mechanisms, including apoptosis and necrosis.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine has various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains. The compound has also exhibited significant cytotoxicity against various cancer cell lines. Studies have also suggested that the compound may have an anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific applications. However, the compound has some limitations, including its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine. One potential direction is to further investigate the compound's mechanism of action and its potential as a therapeutic agent. Another direction is to explore the compound's potential in other scientific applications, such as in the development of new antimicrobial agents or in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine is a chemical compound with significant potential in various scientific research areas. It has shown promising results in antimicrobial, antifungal, and antitumor studies, and it may have potential as a therapeutic agent. Further research is needed to fully understand the compound's mechanism of action and to explore its potential in other scientific applications.
Synthesemethoden
The synthesis of 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine has been reported using different methods. One of the most common methods involves the reaction of 1,2,5-trimethylpyrrole-3-carbonyl chloride with morpholine in the presence of a base and a carbonothioyl chloride. The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
The compound 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine has shown excellent potential in various scientific research areas. It has been studied for its antimicrobial, antifungal, and antitumor properties. The compound has also been evaluated for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
morpholin-4-yl-(1,2,5-trimethylpyrrol-3-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-8-11(10(2)13(9)3)12(16)14-4-6-15-7-5-14/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUALEFUSOGVQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
morpholin-4-yl(1,2,5-trimethyl-1H-pyrrol-3-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

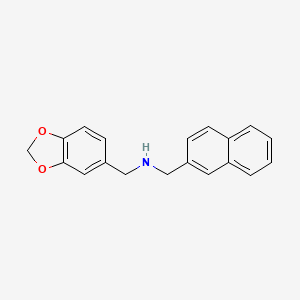
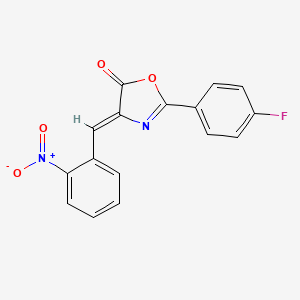
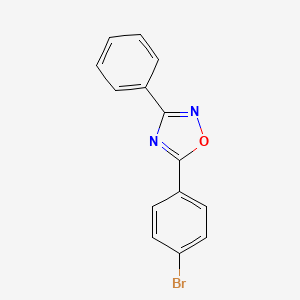
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)

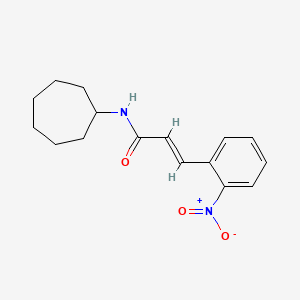
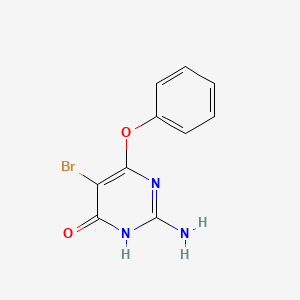
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)
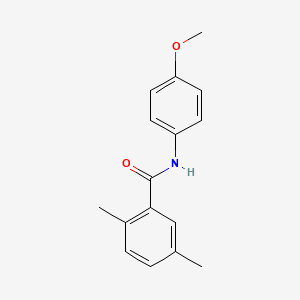
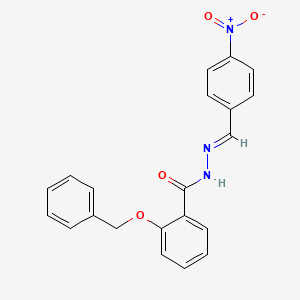
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)